![molecular formula C8H12O B13560585 2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
2-Methylidene-6-oxaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-6-oxaspiro[3.4]octane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a cyclopentane ring and an oxirane ring, with a methylene group attached to the cyclopentane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-6-oxaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring with an oxirane ring. This process typically employs readily available starting materials and conventional chemical transformations. For instance, a mixture of 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane, polyethylene glycol, and aqueous sodium hydroxide solution can be refluxed to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods often involve scalable reactions with minimal chromatographic purification steps to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylidene-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Aplicaciones Científicas De Investigación
2-Methylidene-6-oxaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing spirocyclic drugs with enhanced pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-6-oxaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Methylidene-5,8-dioxaspiro[3.4]octane
- 2-Azaspiro[3.4]octane
- 6-Oxaspiro[3.4]octane-2-carboxylic acid
Comparison: 2-Methylidene-6-oxaspiro[3.4]octane is unique due to its specific spiro linkage and methylene group, which confer distinct reactivity and stability compared to similar compounds. For example, 2-Methylidene-5,8-dioxaspiro[3.4]octane has an additional oxygen atom in its structure, affecting its chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-methylidene-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C8H12O/c1-7-4-8(5-7)2-3-9-6-8/h1-6H2 |
Clave InChI |
VGXFQJAPEQXVMJ-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(C1)CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


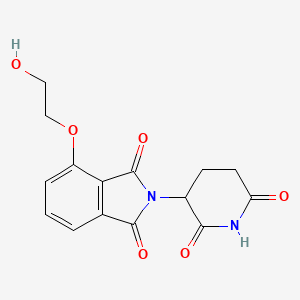
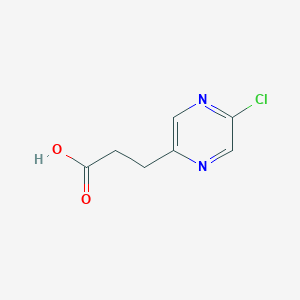
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)
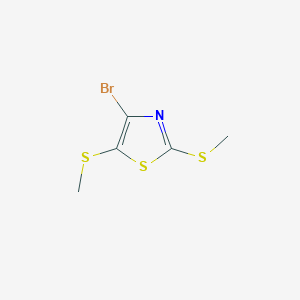
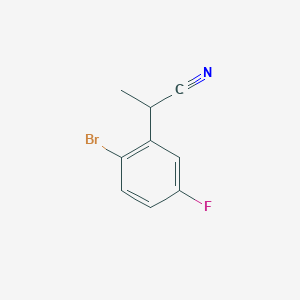
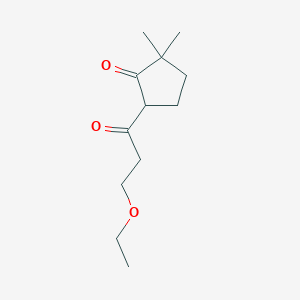
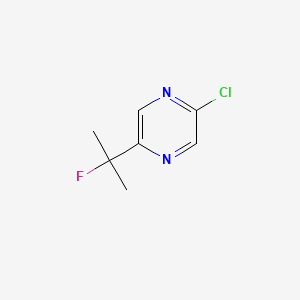
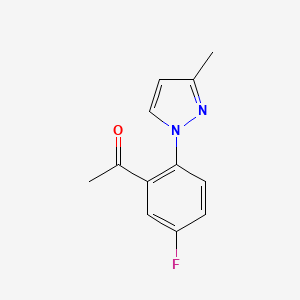
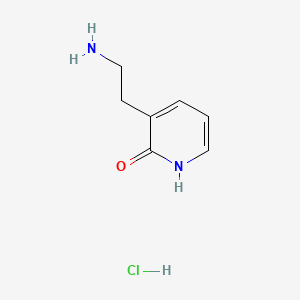
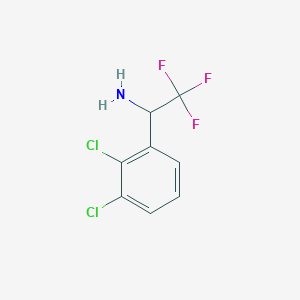
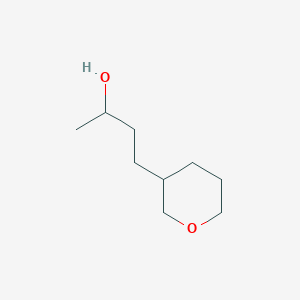
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
